molecular formula C10H9NO8S B2800291 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid CAS No. 741731-78-2

2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid

Cat. No.: B2800291
CAS No.: 741731-78-2
M. Wt: 303.24
InChI Key: VAHXRLLSFITWKB-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid ( 741731-78-2) is a high-purity synthetic organic compound with a molecular formula of C10H9NO8S and a molecular weight of 303.25 g/mol . This multifunctional molecule features a benzene-1,4-dicarboxylic acid (terephthalic acid) core, which is a well-known scaffold in polymer chemistry, particularly in the synthesis of polyesters and metal-organic frameworks (MOFs) . The unique structure is further modified with a (carboxymethyl)sulfamoyl substituent, integrating sulfonamide and carboxylic acid functional groups into a single entity. This combination suggests significant potential in various research fields. Its applications may include serving as a sophisticated building block for the development of novel covalent organic frameworks (COFs) or functional polymers, where its multiple coordination sites could enable the creation of materials with tailored porosity and functionality. Additionally, the sulfonamide group is a common pharmacophore in medicinal chemistry, indicating this compound's potential utility as a key intermediate in the synthesis of biologically active molecules for pharmaceutical research . The presence of multiple carboxylic acids also makes it a candidate for forming coordination complexes in catalysis or materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(carboxymethylsulfamoyl)terephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO8S/c12-8(13)4-11-20(18,19)7-3-5(9(14)15)1-2-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXRLLSFITWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with a sulfamoylating agent in the presence of a carboxymethylating reagent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and sulfamoyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key derivatives of BDC and their substituents are compared below:

Compound Name Substituent(s) at 2-Position Key Functional Groups Applications References
Benzene-1,4-dicarboxylic acid (BDC) None -COOH, aromatic ring MOFs, polymers (e.g., PET)
2-Aminobenzene-1,4-dicarboxylic acid (ABDC) -NH2 -NH2, -COOH Functionalized MOFs (e.g., UiO-66-NH2)
2-(Carbamoylamino)benzene-1,4-dicarboxylic acid dimethyl ester -NHCONH2 (carbamoylamino) -NHCONH2, ester (-COOCH3) Intermediate in organic synthesis
2,5-Bis[(1,3-dioxobutyl)phenylamino]terephthalic acid -NHC(O)C2H3 (keto-amide) Keto-amide, -COOH Potential ligand for coordination
Target compound -SO2NHCH2COOH (carboxymethyl sulfamoyl) -SO2NH-, -COOH Hypothetical: MOFs, drug delivery

Key Observations :

  • The sulfamoyl group (-SO2NH-) in the target compound introduces higher polarity and acidity compared to amino (-NH2) or carbamoyl (-CONH2) groups in analogs like ABDC .
  • The carboxymethyl (-CH2COOH) side chain may enhance water solubility and metal-binding capacity, similar to sodium carboxylates of BDC used in battery anodes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property BDC ABDC 2-(Carbamoylamino)-BDC ester Target Compound (Expected)
Solubility Low in H2O; soluble in DMF Moderate in polar solvents Soluble in organic solvents Higher solubility due to -SO2NH- and -COOH
pKa (COOH) ~2.8–3.0 ~2.5–3.0 N/A ~1.5–2.0 (enhanced acidity from -SO2NH-)
Thermal Stability Stable up to 400°C Stable up to 350°C Decomposes ~200°C Moderate (polar groups may reduce stability)
Coordination Behavior Bidentate linker in MOFs Tridentate (NH2 enhances metal binding) Limited data Potential tridentate (SO2NH- + COOH)

Notes:

  • The sulfamoyl group is more electronegative than amino groups, likely increasing Brønsted acidity and hydrogen-bonding capacity .
  • In MOFs, the target compound could form diverse coordination modes, analogous to ABDC in UiO-66-NH2 for catalytic applications .
Metal-Organic Frameworks (MOFs)
  • BDC : Used in UiO-66, MIL-88(Fe), and MOF-5 for gas storage (e.g., methane ) and drug delivery .
  • ABDC : Enhances CO2 adsorption in EHU-30-NH2 and improves glucose conversion in UiO-66-NH2 .
  • Target Compound : Hypothetically, the sulfamoyl group could introduce sulfonic acid-like properties, enabling proton conduction in MOFs or selective adsorption of basic pollutants.
Polymers
  • BDC is a key component of PET . Derivatives like hydroxymethylfurfural-based dicarboxylic acids are explored as sustainable alternatives . The target compound’s sulfamoyl group might yield polyamides with enhanced biodegradability or ionic conductivity.

Challenges and Opportunities

  • Synthesis : The carboxymethyl sulfamoyl group may require multi-step synthesis, unlike ABDC, which is commercially available .
  • Stability : Sulfonamide linkages are susceptible to hydrolysis under acidic/basic conditions, limiting use in harsh environments.

Biological Activity

2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid, also known by its CAS number 741731-78-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C10H9NO8S
  • Molecular Weight : 293.25 g/mol

The structural formula highlights the presence of both carboxylic acid and sulfamoyl functional groups, which may contribute to its biological activity.

Cytotoxicity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µg/ml) Effect on Cell Viability (%)
HepG2 (liver cancer)4267.7
MCF-7 (breast cancer)10078.14
HaCaT (normal keratinocyte)>25082.23
NIH 3T3 (normal fibroblast)>50096.11

The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines while showing reduced toxicity towards normal cell lines (HaCaT and NIH 3T3) . The observed IC50 values indicate that the compound selectively targets cancer cells.

The cytotoxic effects of this compound are believed to involve several mechanisms:

  • Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cancer cells, suggesting that the compound may trigger programmed cell death.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased cell death in malignant cells.
  • Inflammation Modulation : Potential anti-inflammatory properties could contribute to its therapeutic effects.

Antimicrobial Activity

Beyond its cytotoxic properties, preliminary investigations into the antimicrobial activity of this compound have indicated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.13 to 2.00 µg/ml against Extended-Spectrum Beta-Lactamase (ESBL) producing strains . This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

Case Studies and Research Findings

A notable study conducted by researchers isolated and characterized this compound from marine-derived actinomycetes such as Streptomyces sp. The study concluded that the bioactive properties of this compound could lead to novel therapeutic applications in oncology and infectious diseases .

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